molecular formula C20H27ClN4O3 B2936180 N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide CAS No. 1031153-69-1

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide

Cat. No.: B2936180
CAS No.: 1031153-69-1
M. Wt: 406.91
InChI Key: IFEMJHJPGVYFHO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide is a structurally complex acetamide derivative characterized by:

  • A 5-chloro-2-methoxyphenyl moiety, providing electron-withdrawing and hydrophobic properties.
  • A bis-methylamino acetamide backbone, common in bioactive molecules targeting enzymes or receptors.

This compound’s design likely optimizes binding affinity and metabolic stability, with the cyanocyclohexyl group enhancing lipophilicity while the methoxy substituent modulates electronic effects on the aromatic ring .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O3/c1-24(12-18(26)23-16-11-15(21)7-8-17(16)28-3)13-19(27)25(2)20(14-22)9-5-4-6-10-20/h7-8,11H,4-6,9-10,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEMJHJPGVYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-cyanocyclohexane as primary starting materials.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline undergoes a reaction with chloroacetyl chloride to form an intermediate compound.

    Amidation: The intermediate is then reacted with 1-cyanocyclohexane in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in controlled environments.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of iodinated or brominated derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Biological Studies: Used in assays to understand its effects on cellular processes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 5-chloro-2-methoxyphenyl, 1-cyanocyclohexyl ~450 g/mol High lipophilicity from cyclohexyl; cyano group may enhance metabolic stability.
N-(5-Chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide 5-chloro-2-methylphenyl, quinoxaline ring ~500 g/mol Quinoxaline core enables π-π stacking; methyl group reduces polarity compared to methoxy.
N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide Thiophen-2-ylmethyl ~340 g/mol Thiophene enhances aromatic interactions; lower molecular weight improves solubility.

Key Differences :

  • The thiophene-containing analogue () lacks steric bulk, favoring membrane permeability but possibly increasing metabolic degradation .
Analogues with Varied Side Chains
Compound Name Side Chain Biological Activity
Target Compound 1-cyanocyclohexyl-methylamino Hypothesized enzyme inhibition (e.g., kinase or protease targets).
2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Thiazolidinone ring Antifungal/antibacterial activity via thiazolidinone’s electrophilic sulfur.
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide Sulfonylamino group Likely protease inhibition due to sulfonamide’s electron-withdrawing nature.

Key Differences :

  • The thiazolidinone derivative () incorporates a reactive sulfur atom, enabling covalent binding to targets—unlike the target compound’s non-covalent interactions .
  • The sulfonamide analogue () has higher acidity (pKa ~1–2), favoring ionic interactions in hydrophilic environments .
Physicochemical and Pharmacokinetic Properties
Property Target Compound N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide
LogP ~3.5 (estimated) ~2.8 ~4.1
Solubility Low (cyclohexyl group) Moderate (smaller cyano group) Very low (trichloroethyl group)
Metabolic Stability High (cyano resistance to oxidation) Moderate Low (trichloroethyl prone to dehalogenation)

Key Insights :

  • The target compound’s cyanocyclohexyl group balances lipophilicity and stability, outperforming trichloroethyl derivatives () in metabolic resistance .
  • N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide () has reduced steric hindrance, favoring faster absorption but shorter half-life .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H22ClN3O3\text{C}_{17}\text{H}_{22}\text{Cl}\text{N}_3\text{O}_3

Key Features

  • Chlorine Substituent : The presence of a chlorine atom at the 5-position of the methoxyphenyl group may enhance lipophilicity and biological activity.
  • Methoxy Group : The methoxy group contributes to the electron-donating properties, potentially influencing receptor interactions.
  • Cyanocyclohexyl Group : This moiety may play a significant role in binding affinity and selectivity towards specific biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzimidazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) using both 2D and 3D culture systems . The following table summarizes the IC50 values of these compounds:

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that modifications to the structure of the compound may enhance its cytotoxic effects against cancer cells while also raising concerns regarding potential toxicity to normal cells, as evidenced by activity on the MRC-5 lung fibroblast cell line .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with DNA synthesis and cellular signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Some studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar chemical frameworks have been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria . The results indicate potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's versatility in therapeutic applications.

Study Example: Antitumor Efficacy

A notable study involved testing a series of derivatives based on the core structure of N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide against human lung cancer cell lines using standard drugs as controls (doxorubicin, staurosporine). The outcomes demonstrated varying degrees of cytotoxicity across different cell lines, necessitating further optimization for clinical applications .

Safety Profile

While investigating the biological activity, researchers also assessed the safety profile of these compounds through toxicity assays on non-cancerous cell lines. The findings indicated that some derivatives exhibited cytotoxicity at concentrations that were effective against cancer cells, emphasizing the need for careful dose optimization in future studies .

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